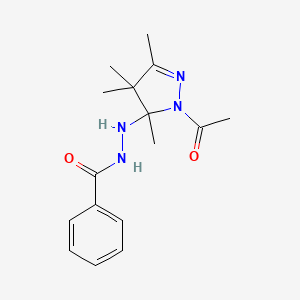![molecular formula C25H26N2O5 B5217645 N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide](/img/structure/B5217645.png)
N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide, also known as DPA-714, is a selective ligand for the translocator protein 18 kDa (TSPO), which is primarily expressed in the mitochondria of glial cells. It has been extensively studied for its potential as a diagnostic tool for neuroinflammation and neurodegenerative diseases, as well as a therapeutic target for various conditions. In
Applications De Recherche Scientifique
N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide has been widely used in scientific research for its ability to selectively bind to TSPO, which is upregulated in activated microglia and astrocytes in response to neuroinflammation and neurodegeneration. This makes it a valuable tool for detecting and monitoring these processes in vivo using positron emission tomography (PET) imaging. N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide has also been investigated for its potential as a therapeutic agent for various conditions, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury.
Mécanisme D'action
The exact mechanism of action of N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide is not fully understood, but it is believed to modulate the immune response by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. It may also have neuroprotective effects by reducing oxidative stress and promoting neuronal survival.
Biochemical and Physiological Effects:
N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide has been shown to have a number of biochemical and physiological effects in various in vitro and in vivo models. These include reducing neuroinflammation, promoting neurogenesis, improving cognitive function, and reducing neuronal damage and death. It has also been shown to have anti-tumor effects in some cancer models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide is its selectivity for TSPO, which allows for specific targeting of activated microglia and astrocytes in vivo. It is also relatively easy to synthesize and has good stability and solubility properties. However, there are some limitations to its use in lab experiments, including the need for specialized imaging equipment (PET) and the potential for off-target effects at high doses.
Orientations Futures
There are several future directions for research on N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide. One area of focus is the development of novel TSPO ligands with improved selectivity and efficacy. Another area is the investigation of the potential therapeutic applications of N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide for various neurological and psychiatric disorders. Additionally, there is ongoing research on the role of TSPO in various physiological and pathological processes, which may lead to new insights into the mechanisms of action of N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide and other TSPO ligands.
Méthodes De Synthèse
The synthesis of N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide involves several steps, starting with the reaction of 2,5-dimethoxy-4-bromobenzoyl chloride with 4-phenoxybutanoyl chloride to form the intermediate 2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]benzoyl chloride. This intermediate is then reacted with 4-aminobenzamide to yield the final product, N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide. The synthesis method has been optimized for high yield and purity, and the resulting compound has been extensively characterized using various analytical techniques.
Propriétés
IUPAC Name |
N-[2,5-dimethoxy-4-(4-phenoxybutanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5/c1-30-22-17-21(27-25(29)18-10-5-3-6-11-18)23(31-2)16-20(22)26-24(28)14-9-15-32-19-12-7-4-8-13-19/h3-8,10-13,16-17H,9,14-15H2,1-2H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHVZWGHYAXFTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CCCOC2=CC=CC=C2)OC)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[1-(cyclopropylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5217572.png)
![1-(4-bromophenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5217582.png)
![3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine](/img/structure/B5217585.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5217586.png)
![(2R*,6S*)-2,6-dimethyl-4-(1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}-4-piperidinyl)morpholine](/img/structure/B5217590.png)
![3-fluoro-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5217593.png)
![N-allyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5217605.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-piperidinylsulfonyl)phenyl]glycinamide](/img/structure/B5217620.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-iodophenyl)hydrazone]](/img/structure/B5217621.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5217626.png)
![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxybenzyl)benzamide](/img/structure/B5217633.png)
![1-cyclopropyl-5-({4-[(4-methylphenyl)thio]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B5217651.png)
